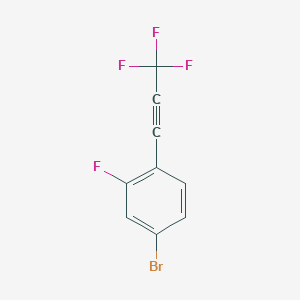

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene" is a halogenated aromatic molecule that contains bromine, fluorine, and a trifluoropropynyl group attached to a benzene ring. This structure suggests potential reactivity for further chemical transformations, particularly in the field of organometallic chemistry and synthesis of polyfluorinated aromatic compounds.

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted benzene derivatives has been explored in various studies. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media, indicating that halogenation reactions can be a viable route for synthesizing such compounds . Additionally, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction suggests that vinyl groups can be introduced to bromo-substituted benzenes, which could be relevant for the synthesis of the target molecule .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be quite complex, as demonstrated by the study of 4-fluoro(trifluoromethoxy)benzene, where gas electron diffraction and quantum chemical calculations revealed a perpendicular conformation of the trifluoromethoxy group relative to the benzene ring . This information is pertinent as it provides insight into the potential conformational properties of the trifluoropropynyl group in the target molecule.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted benzenes has been extensively studied. For example, 1-bromo-2-(trifluoromethoxy)benzene was used to generate aryne intermediates that could undergo [4+2] cycloadditions with furan, leading to various naphthalene derivatives . This indicates that the bromo and fluoro groups on the benzene ring can participate in complex chemical reactions, which could be extrapolated to the synthesis and reactivity of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the presence of halogen atoms. The crystal structures of halogen-substituted benzene derivatives, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, show features like hydrogen bonding and π-π interactions . Similarly, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene indicate that halogenated benzenes can exhibit interesting photoluminescence characteristics . These studies provide a foundation for understanding the potential properties of "4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene".

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of 2-Aryl-3-Fluoro-5-Silylthiophenes : The compound has been used in the synthesis of 2-aryl-3-fluoro-5-silylthiophenes through a cascade reactive sequence, demonstrating successful S(N)2'-type reaction and [2,3]sigmatropic rearrangement (Hirotaki & Hanamoto, 2013).

Application in Diels–Alder Reactions : It has been applied in Diels–Alder reactions for synthesizing ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).

Role in Organometallic Synthesis : This compound acts as a versatile starting material in organometallic synthesis, facilitating various synthetically useful reactions (Porwisiak & Schlosser, 1996).

Radiosynthesis Applications : It has been utilized in radiosynthesis for preparing 1-[18F]fluoromethyl-4-methyl-benzene and a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes, serving as bifunctional labelling agents (Namolingam et al., 2001).

Structural and Spectroscopic Analysis

Solid State Structures : The compound has been studied for its solid state structures, particularly focusing on the interchangeability of halogen and ethynyl substituents in di- and tri-substituted benzenes (Robinson et al., 1998).

Vibrational and Electronic Absorption Spectra : Research includes the vibrational and electronic absorption spectra analysis of trisubstituted benzenes, such as 1-bromo-2,4-difluoro-benzene, providing insights into their spectroscopic properties (Aralakkanavar et al., 1991).

Chemical Reactions and Mechanisms

Reactions of Halogen Atoms : The compound has been involved in studies exploring the selective reaction of halogen atoms in Friedel-Crafts reactions, demonstrating different reaction outcomes based on temperature conditions (Mu¨ller & Weyerstahl, 1975).

Electrochemical Fluorination : It has been used in studies focusing on the electrochemical fluorination of aromatic compounds, exploring new electrolytes for efficient fluorination processes (Momota et al., 1993).

Photocatalytic Reactions : The compound plays a role in photocatalytic defluorinative reactions with N-aryl amino acids, facilitating the synthesis of various tetrahydroquinolines (Zeng et al., 2022).

Miscellaneous Applications

In Antimicrobial Agents : Studies have been conducted on the synthesis and assessment of new antimicrobial agents, where derivatives of this compound demonstrated potent activity against various microorganisms (Liaras et al., 2011).

Corrosion Inhibition : Research includes the evaluation of triazole Schiff bases, which contain derivatives of this compound, as corrosion inhibitors on mild steel in acidic media (Chaitra et al., 2015).

properties

IUPAC Name |

4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF4/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOGAOJFBKANJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C#CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)

![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)